molecular formula C9H14N2O B13959889 N-cyclopropyl-5-propylisoxazol-3-amine

N-cyclopropyl-5-propylisoxazol-3-amine

Cat. No.: B13959889
M. Wt: 166.22 g/mol
InChI Key: AGYJGRUNXDPRGR-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-propylisoxazol-3-amine is a heterocyclic organic compound featuring an isoxazole core (a five-membered ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively). Key structural attributes include:

  • Substituents: A cyclopropyl group attached to the amine at position 3 and a propyl chain at position 5.
  • Molecular Formula: C₉H₁₅N₂O.
  • Molecular Weight: 167.23 g/mol.
  • Functional Groups: Amine (-NH-), ether (O in isoxazole).

The cyclopropyl group enhances metabolic stability by resisting enzymatic oxidation, while the propyl chain contributes to lipophilicity, influencing membrane permeability.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

N-cyclopropyl-5-propyl-1,2-oxazol-3-amine

InChI

InChI=1S/C9H14N2O/c1-2-3-8-6-9(11-12-8)10-7-4-5-7/h6-7H,2-5H2,1H3,(H,10,11)

InChI Key

AGYJGRUNXDPRGR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NO1)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazoles, including N-cyclopropyl-5-propylisoxazol-3-amine, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for isoxazoles often involve the use of readily available starting materials and mild reaction conditions to ensure high yields and scalability. For example, the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3 can produce substituted isoxazoles in good yields under moderate conditions .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-propylisoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide. Reaction conditions can vary from basic (e.g., NaHCO3) to acidic (e.g., AcOH) environments, depending on the desired product .

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities based on their functional groups .

Scientific Research Applications

N-cyclopropyl-5-propylisoxazol-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its analgesic, anti-inflammatory, and anticonvulsant properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-propylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors involved in inflammatory processes, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

N-[3-(azepan-1-yl)propyl]-N-(1,3-benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)-1,2-oxazol-5-amine

Core Structure : Oxazole (positions 1 and 2 occupied by oxygen and nitrogen).
Substituents :

  • 3-Nitrophenyl at position 3 (electron-withdrawing nitro group).
  • Dual N-substituents at position 5: [3-(azepan-1-yl)propyl] (azepane: 7-membered amine ring) and [1,3-benzodioxol-5-ylmethyl] (benzodioxole: fused benzene-dioxolane).

Key Features :

  • Molecular Complexity : Higher molecular weight due to bulky substituents.
  • Functional Groups: Nitro (-NO₂), benzodioxole (electron-rich aromatic system), tertiary amine.
  • Potential Applications: The benzodioxole moiety is associated with central nervous system (CNS) activity, while the nitro group may confer reactivity in prodrug designs.
Table 1: Structural and Functional Comparison
Property N-cyclopropyl-5-propylisoxazol-3-amine N-[3-(azepan-1-yl)propyl]-N-(benzodioxol-5-ylmethyl)-3-nitrophenyl-oxazol-5-amine
Core Heterocycle Isoxazole Oxazole
Molecular Formula C₉H₁₅N₂O Undisclosed (estimated >C₂₅H₃₀N₄O₅)
Key Substituents Cyclopropylamine, propyl Azepane propyl, benzodioxole methyl, 3-nitrophenyl
Notable Functional Groups Amine, ether Nitro, benzodioxole, tertiary amine
Lipophilicity (LogP) Moderate (predicted ~2.5) High (predicted >4.0 due to aromatic groups)

N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine

Core Structure : Pyrazole (five-membered ring with two adjacent nitrogen atoms).
Substituents :

  • Benzyl group at the amine position.
  • Cyclopropyl and methyl groups at positions 3 and 1, respectively.
  • Chlorine atom (from molecular formula C₁₄H₁₈ClN₃).

Key Features :

  • Molecular Formula : C₁₄H₁₈ClN₃.
  • Molecular Weight : 263.77 g/mol.
  • Functional Groups : Chlorine (electron-withdrawing), aromatic benzyl.
  • Potential Applications: Chlorine enhances binding affinity in agrochemicals or kinase inhibitors; benzyl group increases steric bulk.
Table 2: Physicochemical Comparison
Property This compound N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
Core Heterocycle Isoxazole Pyrazole
Molecular Weight 167.23 g/mol 263.77 g/mol
Halogen Content None Chlorine (Cl)
Aromatic Substituents None Benzyl
Predicted Solubility Moderate in polar solvents Low due to benzyl group

Research Findings and Implications

  • Metabolic Stability : The cyclopropyl group in this compound offers superior resistance to oxidative metabolism compared to the benzyl group in the pyrazole analogue.
  • Electronic Effects : The nitro group in the oxazole derivative () may increase reactivity in electrophilic substitutions, whereas the isoxazole’s ether oxygen enhances hydrogen-bonding capacity.
  • Biological Target Interactions : The pyrazole analogue’s chlorine atom could improve binding to hydrophobic enzyme pockets, a feature absent in the isoxazole-based compounds.

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